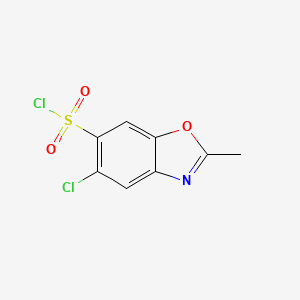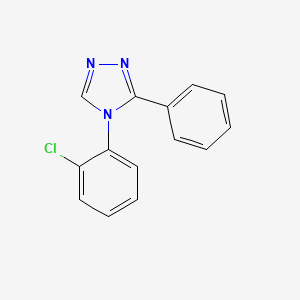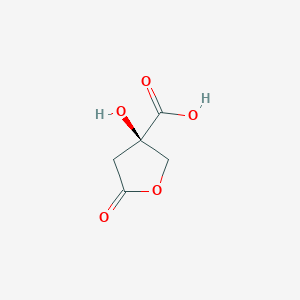
(R)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound with a unique structure that includes a tetrahydrofuran ring, a hydroxyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid typically involves the use of starting materials such as dihydrofuran derivatives. One common method includes the oxidation of dihydrofuran derivatives using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, catalytic processes using metal catalysts can be employed to enhance the yield and purity of the product. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: ®-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under suitable conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or primary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
®-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ®-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
Tetrahydrofuran-3-carboxylic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-Hydroxy-2-oxotetrahydrofuran: Similar structure but with a different position of the carbonyl group.
Uniqueness: ®-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C5H6O5 |
|---|---|
Molekulargewicht |
146.10 g/mol |
IUPAC-Name |
(3R)-3-hydroxy-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c6-3-1-5(9,2-10-3)4(7)8/h9H,1-2H2,(H,7,8)/t5-/m1/s1 |
InChI-Schlüssel |
VCYINFNRMDFDMP-RXMQYKEDSA-N |
Isomerische SMILES |
C1C(=O)OC[C@]1(C(=O)O)O |
Kanonische SMILES |
C1C(=O)OCC1(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


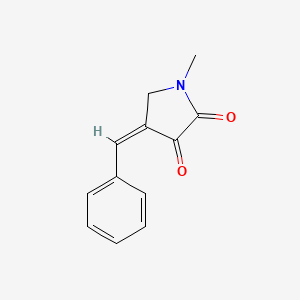
![3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B15208801.png)
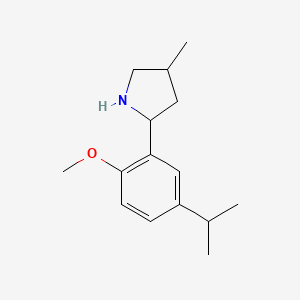

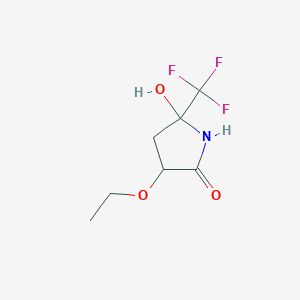
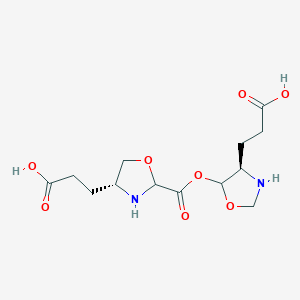
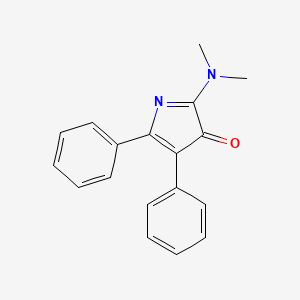


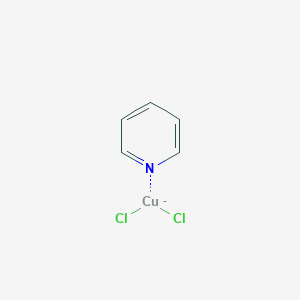
![1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]-](/img/structure/B15208835.png)
![2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole](/img/structure/B15208845.png)
